molecular formula C23H24ClN5O2 B2955539 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide CAS No. 899970-04-8

2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide

Cat. No.: B2955539
CAS No.: 899970-04-8
M. Wt: 437.93
InChI Key: DJZHAASERPCPFC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide ( 899970-04-8) is a synthetic small molecule compound with a molecular formula of C23H24ClN5O2 and a molecular weight of 437.92 g/mol . This acetamide and pyridazine derivative is of significant interest in medicinal chemistry and pharmacological research, particularly in the discovery and development of novel therapeutic agents. Compounds featuring the acetamide functional group are known to exhibit a wide range of biological activities, while the pyridazin-3-one scaffold is recognized as a "wonder nucleus" for its diverse pharmacological profiles . The specific molecular architecture of this compound, which incorporates both chlorophenoxy and methylpiperazinyl groups, makes it a valuable chemical tool for researchers investigating structure-activity relationships (SAR) in drug discovery. It serves as a key intermediate for the synthesis of more complex molecules and is used in high-throughput screening assays to identify potential modulators of biological pathways . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-28-11-13-29(14-12-28)22-10-9-21(26-27-22)17-3-2-4-19(15-17)25-23(30)16-31-20-7-5-18(24)6-8-20/h2-10,15H,11-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZHAASERPCPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps, including nucleophilic substitution and bromination reactions. One common synthetic route involves the nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, followed by bromination using bromine in acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or phenyl groups can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include bromine, acetic acid, and 1-methylpiperazine. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed.

    Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Core Heterocycle Substituents on Acetamide/Phenyl/Pyridazine Biological Activity (if reported)
Target Compound Pyridazine 4-chlorophenoxy, 4-methylpiperazine Not explicitly reported
CB-839 (Telaglenastat) Pyridazine Thiadiazole, trifluoromethoxy-phenyl Glutaminase inhibitor (clinical trials)
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) None 3-chlorophenyl, 4-methylpiperazine Anticonvulsant
2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS 941983-30-8) Pyridazine 4-ethoxyphenyl, 4-methylpiperazine Not reported
2-(4-chlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide (CAS 1021225-80-8) Pyridazine 4-chlorophenoxy, pyrrolidinyl-thioethyl Not reported
Key Observations:

Core Heterocycle Influence: The pyridazine core in the target compound and CB-839 contrasts with non-heterocyclic analogs (e.g., Compound 12). Pyridazine derivatives often exhibit enhanced binding to enzymatic targets due to hydrogen-bonding capabilities . CB-839’s thiadiazole addition may improve metabolic stability compared to the target compound’s simpler acetamide linkage .

Substituent Effects: 4-Chlorophenoxy (target compound) vs. 4-Methylpiperazine (target compound) vs. pyrrolidinyl-thioethyl (CAS 1021225-80-8): Piperazine’s basicity may improve solubility and receptor interactions, whereas the thioether in the latter could influence redox properties .

Biological Activity Trends: Compound 12 (anticipileptic) lacks a heterocyclic core but shares the 4-methylpiperazine group, suggesting this substituent may contribute to CNS activity .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Lipophilicity: The target compound’s molecular weight (~500 g/mol estimated) exceeds typical drug-like thresholds, similar to CB-839 (MW 527.5). This may limit bioavailability but could be offset by the 4-methylpiperazine’s solubility-enhancing properties .
  • Synthetic Accessibility :

    • The pyridazine-piperazine linkage in the target compound may require multi-step synthesis, akin to patented analogs (e.g., EP 2 903 618 B1 ), whereas simpler acetamides (e.g., Compound 12) are more straightforward to prepare .

Potential Therapeutic Implications

While direct data on the target compound are lacking, structural parallels suggest possible applications:

  • Oncology : Pyridazine derivatives (e.g., CB-839) are prominent in cancer therapy, and the 4-methylpiperazine group could modulate kinase or protease interactions .
  • Neurological Disorders: The 4-chlorophenoxy and piperazine motifs align with anticonvulsant agents (e.g., Compound 12), though activity would require empirical validation .

Biological Activity

2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C20H23ClN4O\text{C}_{20}\text{H}_{23}\text{Cl}\text{N}_4\text{O}

This structure includes a chlorophenoxy group and a piperazine moiety, which are significant for its biological interactions.

Research indicates that this compound exhibits multiple biological activities, particularly in the following areas:

1. Osteoclastogenesis Inhibition

  • A study highlighted that derivatives of the compound, such as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), show strong inhibitory effects on osteoclastogenesis. These derivatives alter mRNA expressions of osteoclast-specific marker genes and block the formation of mature osteoclasts, thereby suppressing bone resorption activity in vitro .

2. Anticancer Activity

  • The compound has been evaluated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including MCF7 and NCI-H460. The IC50 values for these activities were reported to be low, indicating potent cytotoxic effects against these cancer types .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEffectReference
OsteoclastogenesisPPOAC-BzInhibits osteoclast formation
AnticancerThis compoundCytotoxicity in MCF7 (IC50 = 0.39 µM)
AntitumorVarious derivativesSignificant apoptosis in cancer cells

Case Study: Osteolytic Disorders

In vivo studies demonstrated that PPOAC-Bz prevented ovariectomy-induced bone loss in animal models. This suggests its potential utility as a therapeutic agent for treating osteolytic disorders, where excessive bone resorption occurs .

Case Study: Cancer Treatment

In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it was shown to inhibit Aurora-A kinase activity with an IC50 value of 0.16 µM, which is critical in cell cycle regulation and tumor growth .

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